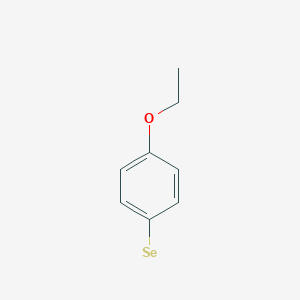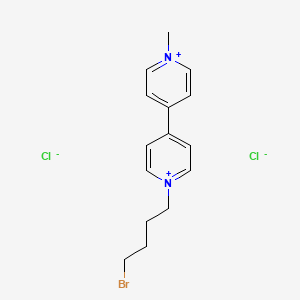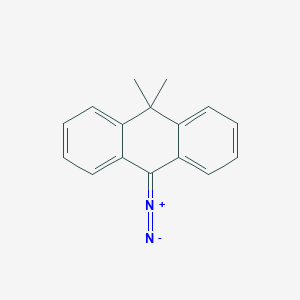
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene is an organic compound with the molecular formula C16H16N2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a diazo group (-N2) attached to the 10th carbon of the anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Diazo-9,9-dimethyl-9,10-dihydroanthracene typically involves the diazotization of 9,9-dimethyl-9,10-dihydroanthracene. This process can be achieved by treating 9,9-dimethyl-9,10-dihydroanthracene with nitrous acid (HNO2) in the presence of a strong acid, such as hydrochloric acid (HCl). The reaction is carried out at low temperatures to stabilize the diazo compound formed.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The diazo group can be reduced to form amines.
Substitution: The diazo group can participate in substitution reactions, such as Sandmeyer reactions, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are often used in Sandmeyer reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon irradiation.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Wirkmechanismus
The mechanism of action of 10-Diazo-9,9-dimethyl-9,10-dihydroanthracene involves the generation of reactive intermediates, such as nitrenes or carbenes, upon thermal or photochemical decomposition of the diazo group. These reactive intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of biological molecules. The specific pathways and molecular targets depend on the context of its application, such as in photodynamic therapy or as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethyl-9,10-dihydroanthracene: Lacks the diazo group and is less reactive.
10-Diazo-9,10-dihydroanthracene: Similar structure but without the dimethyl groups, leading to different reactivity and stability.
9,10-Diazidoanthracene: Contains azido groups instead of a diazo group, resulting in different chemical properties and applications.
Uniqueness
10-Diazo-9,9-dimethyl-9,10-dihydroanthracene is unique due to the presence of both the diazo group and the dimethyl groups, which confer distinct reactivity and stability. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Eigenschaften
CAS-Nummer |
85199-64-0 |
|---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
10-diazo-9,9-dimethylanthracene |
InChI |
InChI=1S/C16H14N2/c1-16(2)13-9-5-3-7-11(13)15(18-17)12-8-4-6-10-14(12)16/h3-10H,1-2H3 |
InChI-Schlüssel |
OLJOAIVZGOZCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=[N+]=[N-])C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


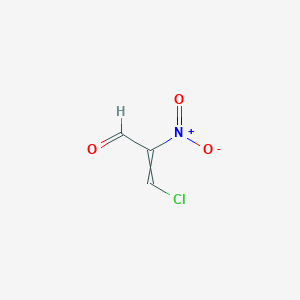
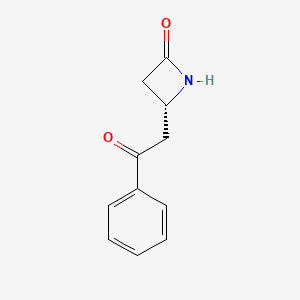

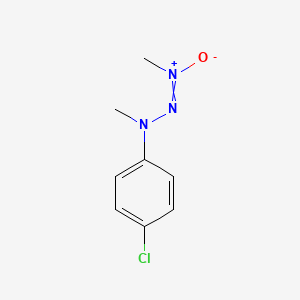

![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
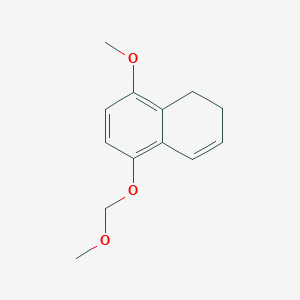
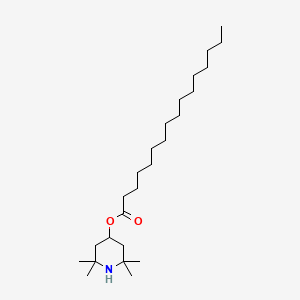
![calcium;2-[(3-carboxy-4-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B14406702.png)
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)

